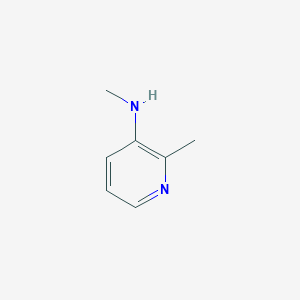

N,2-dimethylpyridin-3-amine

Overview

Description

“N,2-dimethylpyridin-3-amine” is a chemical compound with the CAS Number: 102843-68-5 . It has a molecular weight of 122.17 . The compound is typically stored at room temperature and has a physical form of oil .

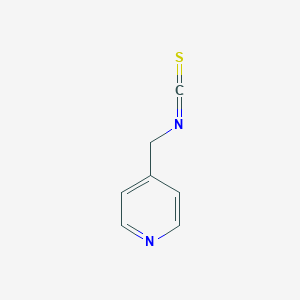

Molecular Structure Analysis

The InChI code of “N,2-dimethylpyridin-3-amine” is1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3 . This indicates that the compound has a pyridine ring with two methyl groups attached to the nitrogen atom and the second carbon atom. Chemical Reactions Analysis

While specific chemical reactions involving “N,2-dimethylpyridin-3-amine” are not detailed in the search results, amines in general can undergo a variety of reactions. These include reactions with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis

“N,2-dimethylpyridin-3-amine” has a molecular weight of 122.17 g/mol . It is an oil at room temperature .Scientific Research Applications

Chemical Synthesis

“N,2-dimethylpyridin-3-amine” is used in chemical synthesis . It is a key component in the synthesis of various chemical compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in the field of chemical synthesis .

Catalyst in Organic Reactions

“N,2-dimethylpyridin-3-amine”, also known as DMAP, is widely used as a base catalyst in organic synthesis . It accelerates numerous organic reactions, making it an essential tool in the field of organic chemistry .

Synthesis of Biologically Active Compounds

DMAP is widely used in the synthesis of biologically active compounds of the pyridine series . These compounds have potential applications in the development of new drugs and therapies .

Synthesis of N,N-Dimethylaminopyridines

A novel one-pot procedure has been proposed for the synthesis of 2- and 4- (dimethylamino)pyridines from commercially available aminopyridines . This procedure provides high yields of the target products, and it can be regarded as an alternative to the known methods of synthesis of N,N-dimethylpyridin-4-amine (DMAP) .

Thermal Studies

DMAP-based ionic liquids have been evaluated through thermal studies . These studies provide valuable insights into the stability of these ionic liquids for temperature-dependent reactions .

Molecular Dynamics Simulations

Application of molecular dynamics simulations provided valuable insights into the structural and transport properties of DMAP-based ionic liquids . These simulations help in understanding the behavior of these ionic liquids at the molecular level .

Safety and Hazards

Mechanism of Action

Target of Action

N,2-Dimethylpyridin-3-amine, also known as 2-Dimethylaminopyridine , is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is primarily targeted towards organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, and applications in natural products chemistry .

Mode of Action

The compound interacts with its targets by acting as a catalyst. It facilitates the reaction between ammonia, a primary or secondary amine, and an acid chloride . This interaction results in the formation of amides . The compound can also be involved in the Hofmann elimination process, leading to the conversion of an amine to an alkene .

Pharmacokinetics

Its molecular weight is 1221677 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s boiling point is 464.2 K , which may also impact its bioavailability.

Result of Action

The primary result of N,2-Dimethylpyridin-3-amine’s action is the facilitation of various organic reactions. It acts as a catalyst in these reactions, speeding up the reaction rate and increasing the yield of the desired products .

properties

IUPAC Name |

N,2-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLSDMWQIGIOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethylpyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

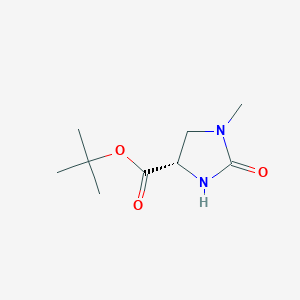

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)

![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)

![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)